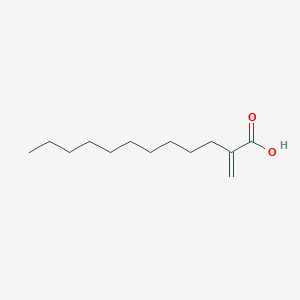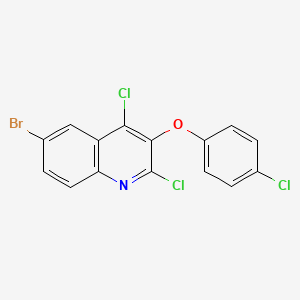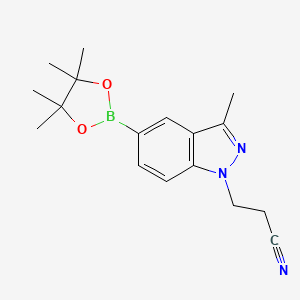
Methyl 5-bromo-3-(ethylthio)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, an ethylthio group at the 3rd position, and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-pyridinecarboxylic acid to introduce the bromine atom at the 5th position. This is followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 3-(Ethylthio)-2-pyridinecarboxylic acid methyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a building block for the development of bioactive compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethylthio groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-pyridinecarboxylic acid methyl ester: Lacks the ethylthio group.
3-(Ethylthio)-2-pyridinecarboxylic acid methyl ester: Lacks the bromine atom.
5-Chloro-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester: Contains a chlorine atom instead of bromine.
Uniqueness
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester is unique due to the combination of the bromine and ethylthio groups, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C9H10BrNO2S |
|---|---|
Poids moléculaire |
276.15 g/mol |
Nom IUPAC |
methyl 5-bromo-3-ethylsulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO2S/c1-3-14-7-4-6(10)5-11-8(7)9(12)13-2/h4-5H,3H2,1-2H3 |
Clé InChI |
VEZKDFZPRCUEPY-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(N=CC(=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)

![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)





dimethyl-](/img/structure/B13980061.png)

